molecular formula C13H21N3O4S B1460367 tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate CAS No. 2173116-43-1

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate

Cat. No. B1460367
CAS RN: 2173116-43-1
M. Wt: 315.39 g/mol
InChI Key: NZXFCRLUIKIGGV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate, commonly referred to as TB-4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate, is a synthetic compound that is used in a variety of scientific research applications. TB-4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate is a derivative of piperazine and is composed of two nitrogen atoms and four carbon atoms. This compound has been studied for its potential applications in medicine, chemistry, and biotechnology.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been dedicated to synthesizing and characterizing structurally similar compounds to tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate. For instance, compounds have been synthesized through condensation reactions and characterized by spectroscopic methods and X-ray diffraction, indicating their potential as intermediates for further chemical modifications (Sanjeevarayappa et al., 2015). Another study reported the synthesis of a sterically congested piperazine derivative, highlighting its pharmacologically useful core due to the novel chemistry introduced by the second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Biological Evaluation and Potential Therapeutic Applications

Several synthesized compounds have undergone biological evaluation to explore their potential therapeutic applications. For example, a compound demonstrated moderate anthelmintic activity, suggesting its potential use in treating parasitic worm infections (Sanjeevarayappa et al., 2015). Another study synthesized thiazolidinone derivatives, which were evaluated for their antimicrobial activity against a variety of bacteria and fungi, indicating the compounds' potential as antimicrobial agents (Patel et al., 2012).

Anticorrosive Properties

Research into the anticorrosive behavior of related compounds for carbon steel in acidic environments has shown promising results. A novel heterocyclic compound was found to be an effective corrosion inhibitor, with an inhibition efficiency of 91.5% at a concentration of 25 ppm, suggesting applications in protecting metal surfaces against corrosion (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-11(18)15-6-4-14(5-7-15)9-16-10(17)8-21-12(16)19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXFCRLUIKIGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)CSC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
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tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
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tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
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tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
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tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate

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